

A Comparative Guide to the Biological Effects of Demethylluvangetin

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Compound of Interest

Compound Name: Demethylluvangetin

Cat. No.: B1163743

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For researchers and professionals in drug development, understanding the nuanced biological activities of natural compounds is paramount. This guide provides a comprehensive comparison of the anticancer and anti-inflammatory effects of **Demethylluvangetin**, also known as 5-Demethyltangeretin, against other well-researched flavonoids: Tangeretin, Quercetin, Luteolin, and Apigenin. The data presented herein is curated from peer-reviewed studies to ensure a reliable and objective analysis.

Quantitative Comparison of Biological Activities

To facilitate a clear comparison, the following tables summarize the key quantitative data on the anticancer and anti-inflammatory effects of **Demethylluvangetin** and its alternatives.

Table 1: Anticancer Activity in PC-3 Human Prostate Cancer Cells

Compound	IC50 Value (μM)	Incubation Time (hours)	Citation
Demethylflavanetin (5-Demethyltangeretin)	11.8	Not Specified	[1]
Tangeretin	75	72	[1][2][3]
Quercetin	20	Not Specified	[4]
Quercetin	50.9	24	[5]
Quercetin	< 4.5 (in combination)	Not Specified	[6]
Luteolin	31.44	Not Specified	[7]
Luteolin	25.25	24	[8]
Apigenin	27.02 (Caki-1 cells)	24	[9]

Note: IC50 values can vary based on experimental conditions. The data presented is for comparative purposes.

Table 2: Anti-inflammatory Activity in LPS-stimulated RAW 264.7 Macrophages

Compound	IC50 for NO Inhibition (μM)	Citation
Demethyluvangetin (as 4'-demethylnobiletin)	Potent inhibition at 10-50 μM	[2]
Tangeretin	Significant inhibition of NO production	[10]
Quercetin	Significant inhibition of NO production	[11][12][13][14]
3-O-Methylquercetin	4.23	[15]
Luteolin	27	[16]
Luteolin	17.1	[17]
Apigenin	23	[16]
Apigenin	< 15	[18][19]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of compounds on cancer cells.

- **Cell Seeding:** Plate PC-3 cells in a 96-well plate at a density of 5×10^3 to 1×10^4 cells per well and incubate for 24 hours to allow for cell attachment.
- **Compound Treatment:** Treat the cells with various concentrations of the test compounds (e.g., **Demethyluvangetin**, Tangeretin, Quercetin, Luteolin, Apigenin) and a vehicle control (e.g., DMSO).
- **Incubation:** Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

- **MTT Addition:** Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
- **Formazan Solubilization:** Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth.

Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.

- **Cell Lysis:** Treat PC-3 cells with the test compounds for a specified time, then harvest and lyse the cells using a lysis buffer.
- **Protein Quantification:** Determine the protein concentration of the cell lysates using a Bradford or BCA protein assay.
- **Caspase-3 Reaction:** In a 96-well plate, mix an equal amount of protein from each sample with a reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).
- **Incubation:** Incubate the plate at 37°C for 1-2 hours.
- **Absorbance Measurement:** Measure the absorbance at 405 nm, which corresponds to the amount of p-nitroaniline (pNA) released by caspase-3 activity.
- **Data Analysis:** Express the caspase-3 activity as a fold change relative to the untreated control.

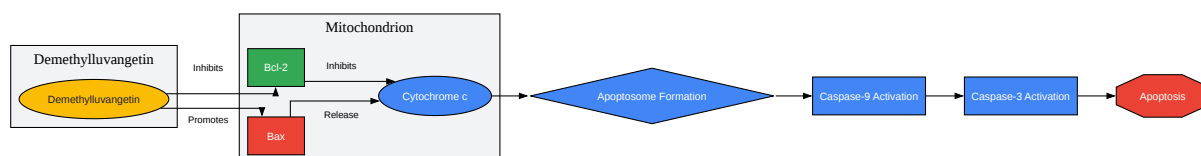
Nitric Oxide (NO) Production Assay (Griess Test)

This assay measures the amount of nitrite, a stable product of NO, in cell culture supernatants as an indicator of NO production by macrophages.

- **Cell Seeding:** Seed RAW 264.7 macrophages in a 96-well plate at a density of 5×10^4 cells per well and allow them to adhere overnight.
- **Compound and LPS Treatment:** Pre-treat the cells with various concentrations of the test compounds for 1-2 hours before stimulating with lipopolysaccharide (LPS; e.g., $1 \mu\text{g/mL}$) to induce an inflammatory response. Include a control group with LPS alone.
- **Incubation:** Incubate the cells for 24 hours.
- **Griess Reaction:** Collect the cell culture supernatant. Mix 100 μL of the supernatant with 100 μL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) in a new 96-well plate.
- **Incubation:** Incubate at room temperature for 10-15 minutes.
- **Absorbance Measurement:** Measure the absorbance at 540 nm.
- **Data Analysis:** Create a standard curve using known concentrations of sodium nitrite to quantify the amount of nitrite in the samples. Calculate the percentage of inhibition of NO production by the test compounds compared to the LPS-only control.

Signaling Pathway Visualizations

The biological effects of **Demethyluvangetin** and its alternatives are mediated through the modulation of complex signaling pathways. The following diagrams, generated using Graphviz, illustrate these interactions.



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Fig 1. Demethylflavangetin induces apoptosis via the intrinsic mitochondrial pathway.

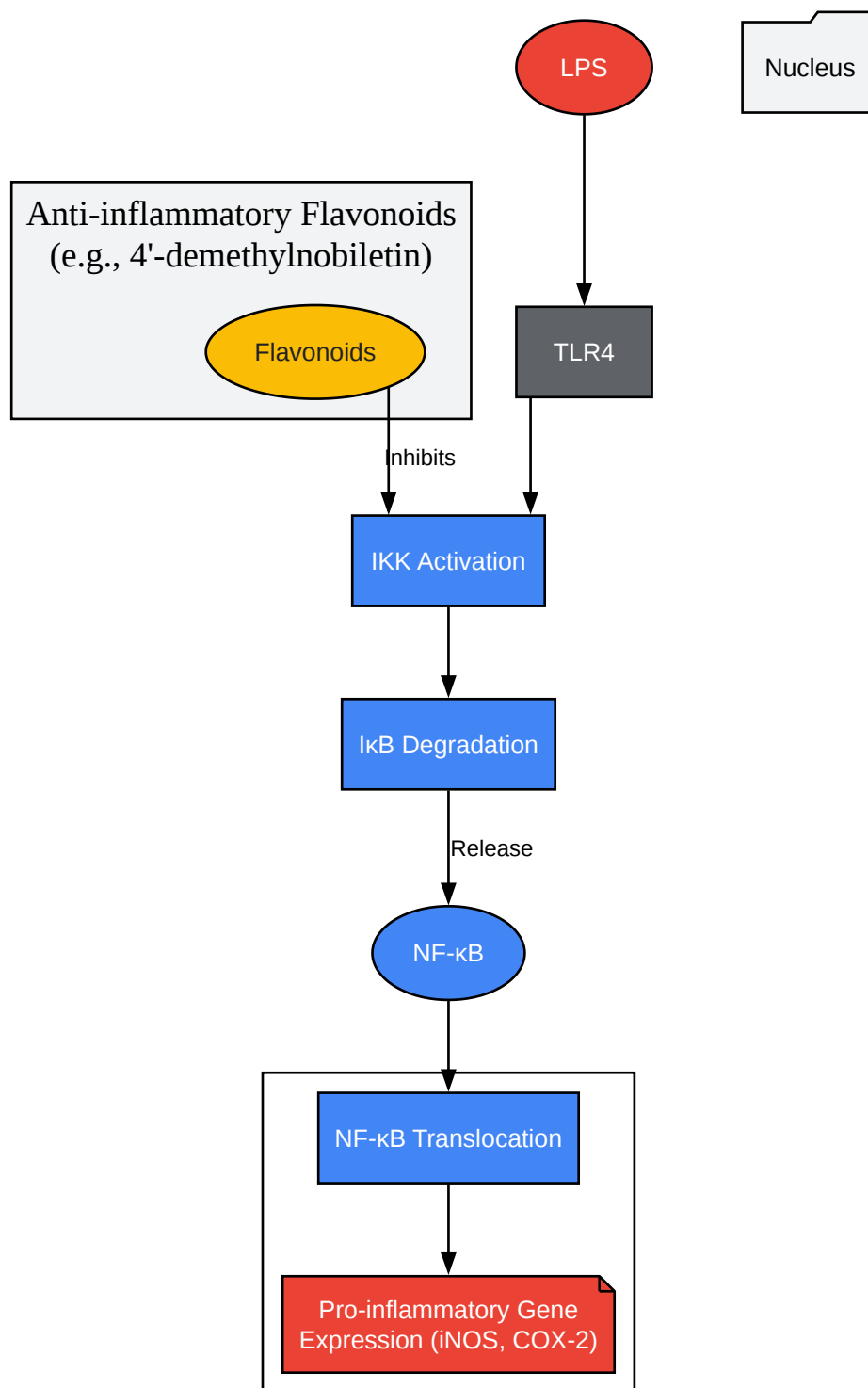
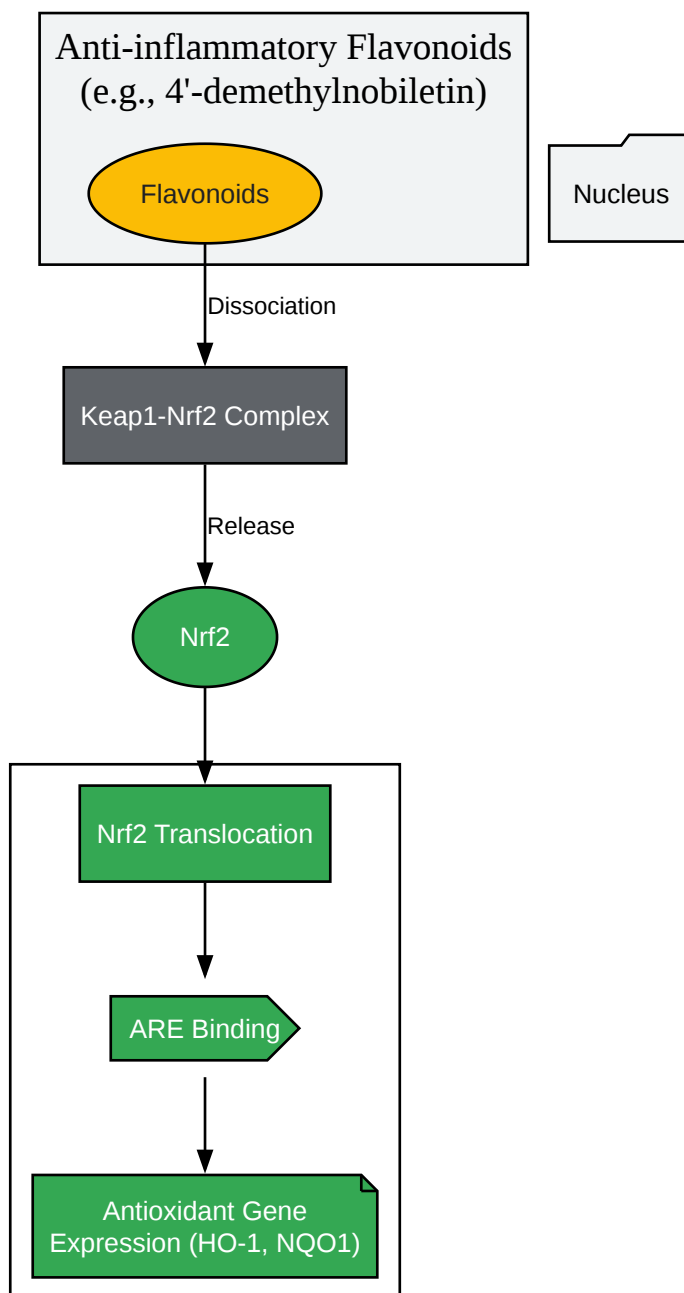
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Fig 2. Flavonoids inhibit the NF- κ B inflammatory signaling pathway.



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